molecular formula C11H9BrN2O3 B8090411 Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B8090411
M. Wt: 297.10 g/mol
InChI Key: VVBHHKLVPZROOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 1446022-58-7 . It has a molecular weight of 297.11 . The IUPAC name for this compound is ethyl 6-bromo-4-hydroxy-1,8-naphthyridine-3-carboxylate .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, the class of compounds to which our compound belongs, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The InChI code for Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is 1S/C11H9BrN2O3/c1-2-17-11 (16)8-5-14-10-7 (9 (8)15)3-6 (12)4-13-10/h3-5H,2H2,1H3, (H,13,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

  • Synthesis Methods :

    • A method involving the masking and regiosselective deprotonation for preparing related compounds has been detailed (Kiely, 1991).
    • Another research outlines a two-step conversion process for similar compounds into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001).
    • Microwave-assisted synthesis methods for related compounds have been explored for efficiency and speed (Leyva-Ramos et al., 2017).
  • Antibacterial Properties :

    • Research has shown that derivatives of this compound exhibit significant antibacterial properties. For instance, certain analogs were found to be more active than enoxacin in in vitro and in vivo screenings (Egawa et al., 1984).
    • Another study discussed the antibacterial activity enhancement due to the presence of cyclic amines in the compound's structure (Hirose et al., 1982).
  • Other Applications :

    • Studies have also been conducted on the synthesis of ethyl canthinone-1-carboxylates from related compounds, indicating a broader scope of chemical applications (Ioannidou et al., 2011).
    • The compound's derivatives are examined for their potential as acetylcholinesterase inhibitors and for neuroprotective properties (Orozco et al., 2004).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

ethyl 6-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-14-10-7(9(8)15)3-6(12)4-13-10/h3-5H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBHHKLVPZROOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 3
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 4
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 5
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 6
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.